molecular formula C10H8F4OS B14056342 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14056342
M. Wt: 252.23 g/mol
InChI Key: MENOWOXEFGOFPL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with fluorine at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position. Its unique trifluoromethylthio group distinguishes it from simpler fluorinated ketones, as this substituent enhances lipophilicity and metabolic stability compared to non-sulfur analogs .

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

MENOWOXEFGOFPL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on substituent variations on the phenyl ring or modifications to the ketone backbone. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Phenyl Ring) Backbone Molecular Weight (g/mol) Notable Features
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one 2-F, 5-CF₃ Ethane ~194.12 Shorter chain; lacks sulfur atom
1-(5-Bromo-2-methoxyphenyl)propan-1-one 5-Br, 2-OCH₃ Propane ~257.11 Bromine (leaving group); polar OCH₃
(E)-3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one 4-OCH₂C₆H₅, thiazolidine ring Propane ~452.54 Heterocyclic backbone; antimicrobial activity
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one 2-F, 5-SCF₃ Propane ~280.24 High lipophilicity; strong EWG effects

Key Observations :

  • Substituent Electronic Effects : The trifluoromethylthio (-SCF₃) group is a stronger electron-withdrawing group (EWG) than -CF₃ or -OCH₃, which may stabilize the ketone via resonance or inductive effects, altering its acidity (pKa) and electrophilicity .
  • Functional Group Diversity : The bromo-methoxy analog (Row 2) introduces a halogen (Br) and ether group, enabling divergent reactivity (e.g., cross-coupling reactions) compared to the sulfur-containing target compound.

Challenges for the Target Compound :

  • The -SCF₃ group may require specialized reagents (e.g., trifluoromethylthiolation agents) or palladium-catalyzed couplings, as seen in sulfur-containing analogs ().
  • Fluorine introduction at the 2-position could demand directed ortho-metalation or halogen-exchange reactions.

Biological Activity

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a propanone group attached to a phenyl ring substituted with a fluorine atom and a trifluoromethylthio group. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H8_{8}F4_{4}OS
  • Molecular Weight : 252.23 g/mol
  • IUPAC Name : 1-[2-fluoro-5-(trifluoromethylthio)phenyl]propan-1-one
  • SMILES Notation : CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)F

The trifluoromethylthio group significantly influences the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of electronegative atoms such as fluorine enhances binding affinities, leading to modulation of biochemical pathways.

Biological Activity and Applications

Research indicates that this compound may exhibit significant enzyme inhibition properties. Notably, it has been evaluated for its potential in drug development, particularly in the context of enzyme interactions relevant to various diseases.

Enzyme Inhibition Studies

  • Target Enzymes : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways.
  • IC50_{50} Values : Detailed studies have reported IC50_{50} values in the nanomolar range for certain targets, indicating potent inhibitory effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-oneC10_{10}H8_{8}F4_{4}OSSimilar trifluoromethylthio group but different substitution position on the phenyl ring.
1-(2-Fluoro-5-trifluoromethylphenyl)propan-1-oneC10_{10}H8_{8}F4_{4}OLacks the trifluoromethylthio group, affecting reactivity.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanateC10_{10}H8_{8}F4_{4}N2_{2}OContains an isocyanate group instead of a propanone group, leading to different chemical properties.

This table highlights how variations in functional groups and their positions can influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • In Vitro Assays : Studies involving cell lines have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, warranting further exploration for therapeutic applications against bacterial infections.
  • Pharmacokinetics : Research into the pharmacokinetic profile suggests favorable absorption and distribution characteristics, essential for drug development.

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